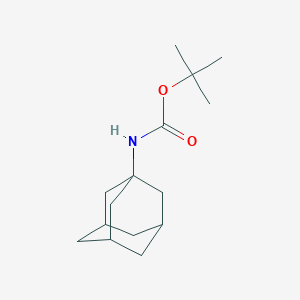

tert-Butyl adamantan-1-ylcarbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-adamantyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO2/c1-14(2,3)18-13(17)16-15-7-10-4-11(8-15)6-12(5-10)9-15/h10-12H,4-9H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVGBVIPHLXQPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401099 | |

| Record name | N-t-Boc-1-adamantylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151476-40-3 | |

| Record name | N-t-Boc-1-adamantylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Boc-amino)adamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications in Materials Science and Polymer Chemistry

Adamantane (B196018) as a Monomer and Building Block in Polymer Design

Adamantane's distinct, three-dimensional cage-like structure makes it a valuable building block in polymer synthesis. wikipedia.org Its rigidity and thermal stability can be transferred to the resulting polymer, leading to materials with enhanced properties. usm.edu The adamantyl group, the functional group derived from adamantane, acts as a bulky pendant group that can improve the thermal and mechanical characteristics of polymers. wikipedia.org

The tetrahedral geometry of adamantane also allows for the construction of unique three-dimensional polymer networks. usm.eduresearchgate.net This has been explored using adamantane derivatives with reactive groups at the bridgehead positions, such as acetylene (B1199291) or phenylacetylene, which can undergo thermal or catalyzed polymerization. usm.edu Furthermore, the non-polar nature of the adamantane backbone can introduce hydrophobicity into the polymer structure. researchgate.net

The use of adamantane as a monomer is not limited to traditional polymers. It has also been employed in the design of more complex architectures like star polymers, including polyaramids and polybenzoxazoles. usm.edu Moreover, adamantane derivatives serve as building blocks for self-assembling molecular crystals and have potential applications in nanotechnology. wikipedia.orgresearchgate.net

Synthesis and Characterization of Adamantane-Based Polymers

The synthesis of adamantane-based polymers often involves the use of functionalized adamantane derivatives, such as those containing amino, hydroxyl, or carboxylic acid groups, which can participate in polymerization reactions. The resulting polymers are then characterized to understand how the incorporation of the bulky adamantane cage influences their properties.

Adamantane-containing polyimides have been synthesized and shown to exhibit excellent thermal stability and desirable mechanical properties. acs.orgelsevierpure.com A common synthetic route involves a two-stage process where an adamantane-based diamine is reacted with various aromatic dianhydrides to first form a poly(amic acid), which is then thermally or chemically converted to the final polyimide. acs.orgelsevierpure.com

For example, a series of polyimides was prepared from 2,2-bis[4-(4-aminophenoxy)phenyl]adamantane and different dianhydrides. acs.orgelsevierpure.com These polyimides were found to be amorphous and exhibited high glass-transition temperatures (Tg) ranging from 248 to 308 °C. acs.orgelsevierpure.com Their decomposition temperatures were consistently above 500 °C in both air and nitrogen, highlighting their exceptional thermal stability. acs.orgelsevierpure.com The incorporation of the adamantane unit also improved the solubility of the polyimides in organic solvents. acs.orgelsevierpure.com

Similarly, other high-performance polymers have benefited from the inclusion of adamantane. For instance, adamantane-containing epoxy polymers, cured with adamantane diamines, have shown enhanced thermal stability. scispace.com The rigid structure of adamantane contributes to a higher glass transition point and improved stress-strain properties in these materials. scispace.com

The properties of these adamantane-based polyimides can be further tuned by modifying the adamantane-containing diamine monomer. rsc.org For instance, the introduction of methyl or fluorine substituents on the diamine can impact the resulting polyimide's d-spacing, glass transition temperature, coefficient of thermal expansion, and optical and tensile properties. rsc.org This demonstrates the versatility of using substituted adamantane derivatives to fine-tune the characteristics of high-performance polymers for specific applications. rsc.org

Adamantane derivatives are crucial components in the formulation of photoresists, particularly for deep-UV (DUV) and extreme ultraviolet (EUV) lithography. researchgate.netrsc.org Photoresists are light-sensitive materials used to transfer patterns onto semiconductor wafers. google.com For advanced lithography at wavelengths of 193 nm (ArF) or less, photoresist materials must exhibit high plasma-etch resistance and excellent optical transparency. google.comgoogle.com

The high carbon-to-hydrogen ratio and non-aromatic nature of adamantane contribute to improved etch resistance and transparency at these short wavelengths. google.comgoogle.comresearchgate.net Methacrylate (B99206) polymers containing pendant adamantyl groups are of particular interest because they enhance physical properties like stiffness and glass transition temperature while reducing or eliminating crystallinity. researchgate.net These copolymers are used in a number of positive-tone resists for ArF lithography. researchgate.net

Low molecular weight adamantane derivatives containing acetal (B89532) and ester moieties have been developed as "molecular glass" photoresists. google.comgoogle.com These materials offer high performance due to their well-defined structures. google.com For instance, adamantane core derivatives with a tripodal structure have shown particular effectiveness. google.com The tert-butoxycarbonyl (t-Boc) group, as seen in tert-Butyl adamantan-1-ylcarbamate, is a common acid-labile protecting group used in chemically amplified resists. researchgate.net While t-Boc groups can improve the sensitivity of photoresists, they can also reduce etching resistance, which is a trade-off that needs to be managed in resist design. researchgate.net

Researchers have synthesized and evaluated acrylic terpolymers containing various adamantyl methacrylates as model photopolymers for ArF, EUV, and electron beam (EB) exposures to understand the relationship between the chemical structure of the adamantane derivatives and their lithographic performance. researchgate.net Furthermore, micro-crosslinked adamantane-containing matrix resins have been designed for DUV lithography and have also found application in nanoimprint lithography, demonstrating the versatility of these materials. rsc.org

The bulky and nonpolar nature of the adamantane cage makes it an excellent candidate for creating polymers with low dielectric constants (low-k). rsc.orgooc.co.jp Low-k materials are essential in the microelectronics industry to insulate conductive parts of integrated circuits, thereby reducing signal delay and power consumption. ntu.edu.tw

The incorporation of adamantane into a polymer matrix increases the free volume, which in turn lowers the material's dielectric constant. ntu.edu.tw This has been demonstrated in various polymer systems. For example, polyimides based on adamantane have been synthesized that exhibit dielectric constants ranging from 2.77 to 2.91 and low moisture absorption. capes.gov.bracs.org

More recently, a photocurable polyurethane acrylate (B77674) (PUA) resin incorporating 1,3-adamantanediol (B44800) was developed for 3D printing applications in electronics. ntu.edu.tw This material achieved a low dielectric constant of 2.26 and a low loss tangent at 10 GHz, significantly better than conventional materials like FR-4. ntu.edu.tw Another approach involves synthesizing polymers with adamantane units as linkers and benzocyclobutene groups for crosslinking. rsc.org One such polymer containing fluorobenzene (B45895) units displayed a dielectric constant of 2.58 at 10 GHz. rsc.org

The table below summarizes the dielectric properties of some adamantane-based polymers:

| Polymer System | Dielectric Constant (Dk) | Frequency | Reference |

| Adamantane-based Polyimide | 2.77 - 2.91 | 1 MHz | capes.gov.bracs.org |

| Polyurethane Acrylate with 1,3-adamantanediol | 2.26 | 10 GHz | ntu.edu.tw |

| Adamantane-linked polymer with fluorobenzene | 2.58 | 10 GHz | rsc.org |

These examples highlight the effectiveness of incorporating adamantane to develop advanced materials for high-frequency communication and next-generation electronics.

The rigid and tetrahedral structure of adamantane makes it a valuable building block for the construction of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netresearchgate.net MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, forming porous structures with potential applications in gas storage, separation, and catalysis. nih.govacademax.com

Adamantane-based ligands offer several advantages in MOF design. Similar to aromatic ligands, adamantane provides rigidity, but its tetrahedral geometry allows for the creation of unique network topologies. researchgate.net The non-polar backbone of adamantane can also impart hydrophobicity to the resulting MOF. researchgate.net Mono-, di-, tri-, and tetrasubstituted adamantanes have been used to construct these frameworks. researchgate.net For instance, adamantane-1,3,5,7-tetracarboxylic acid and 1,3,5,7-tetrakis(4-cyanophenyl)adamantane have been employed to create MOFs with copper(II) and silver(I) ions, respectively. researchgate.net

Coordination polymers have also been synthesized using adamantane-based ligands. For example, 1,3-bis(1,2,4-triazol-1-yl)adamantane has been used to create a two-dimensional coordination polymer with silver(I) ions. researchgate.net In another study, a new ligand was synthesized by conjugating bis(3,5-dimethylpyrazol-1-yl)-acetate with amantadine (B194251) (1-aminoadamantane), which was then used to form copper complexes. nih.gov These examples demonstrate the utility of adamantane derivatives in creating a diverse range of coordination compounds with varied structures and potential applications. researchgate.netresearchgate.netnih.gov

Advanced Material Properties Conferred by Adamantane Inclusion

The incorporation of the bulky, rigid adamantane cage into polymers and other materials imparts a range of advanced properties. wikipedia.orgusm.edu One of the most significant effects is the enhancement of thermal stability. usm.eduacs.orgelsevierpure.com The rigid structure of adamantane restricts the thermal motion of polymer chains, leading to higher glass transition temperatures (Tg) and decomposition temperatures. usm.eduacs.orgelsevierpure.com For example, adamantane-containing polyimides exhibit Tg values between 248 and 308 °C and decomposition temperatures exceeding 500 °C. acs.orgelsevierpure.com

The inclusion of adamantane also improves the mechanical properties of materials. researchgate.net The stiffness and rigidity of the adamantane moiety contribute to increased stiffness in the resulting polymer. usm.eduresearchgate.net Furthermore, adamantane's bulkiness can disrupt polymer chain packing, which can improve solubility in organic solvents and reduce or eliminate crystallinity. usm.eduresearchgate.net

In the realm of optical materials, adamantane-containing polymers can exhibit high transparency. researchgate.net For instance, adamantane-containing methacrylate polymers have shown transparency greater than 95% in the UV-visible region. researchgate.net This property, combined with their thermal stability, makes them suitable for various optical applications.

The nonpolar nature of adamantane also leads to materials with low water absorption and low dielectric constants. rsc.orgooc.co.jp This is particularly beneficial for applications in microelectronics, where low dielectric constant materials are needed to reduce signal delay and power consumption. ntu.edu.tw

The table below summarizes some of the key properties conferred by adamantane inclusion in polymers:

| Property | Effect of Adamantane Inclusion | Example Polymer | Reference |

| Thermal Stability | Increased Glass Transition Temperature (Tg) and Decomposition Temperature | Adamantane-based Polyimides | acs.orgelsevierpure.com |

| Mechanical Properties | Increased Stiffness | Adamantane-containing Methacrylates | researchgate.net |

| Solubility | Improved solubility in organic solvents | Adamantane-based Polyimides | acs.orgelsevierpure.com |

| Optical Properties | High Transparency | Adamantane-containing Methacrylates | researchgate.net |

| Dielectric Properties | Lower Dielectric Constant and Water Absorption | Adamantane-based Polyimides, Polyurethane Acrylates | rsc.orgooc.co.jpntu.edu.tw |

Future Directions and Emerging Research Areas

Computational Drug Design Strategies for Novel Adamantane (B196018) Carbamates

Computational methods are becoming indispensable in the rational design of novel therapeutics, allowing for the prediction of molecular interactions and biological activity before synthesis. For adamantane carbamates, these in silico strategies are being employed to accelerate the discovery of new drug candidates with improved efficacy and specificity.

Molecular docking studies, for instance, are used to predict the binding affinities and modes of interaction between adamantane derivatives and their biological targets. By simulating the interaction of these compounds with protein active sites, researchers can identify key structural features required for potent biological activity. This approach has been successfully used to design adamantane-linked 1,2,4-triazoles as potential inhibitors of the 11β-HSD1 enzyme, which is implicated in metabolic diseases. While initial docking results showed similar binding affinity scores to known ligands, they lacked interactions with key active site residues, prompting the computer-aided design of improved compounds with more favorable interactions.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful computational tool. By correlating the structural properties of a series of adamantane derivatives with their biological activities, QSAR models can be developed to predict the potency of unsynthesized analogues. This allows for the prioritization of synthetic efforts on compounds with the highest predicted activity. For example, QSAR studies have been applied to aminoadamantane derivatives as influenza viral inhibitors, helping to elucidate the structural requirements for antiviral activity.

Furthermore, molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This can reveal important information about the stability of the ligand-protein complex and the conformational changes that may occur upon binding. MD simulations have been used to study the stability of adamantane derivatives complexed with target proteins, showing that non-bonded interactions like van der Waals and Coulomb forces play a crucial role in stabilizing the complex.

The carbamate (B1207046) group itself is a versatile functional group in drug design, known for its chemical stability and ability to participate in hydrogen bonding. Computational studies can help to optimize the orientation and interactions of the carbamate moiety within a binding site to maximize potency. The conformational landscape of carbamates can be explored computationally to understand their preferred geometries, which is crucial for designing molecules that fit optimally into a target's binding pocket.

These computational approaches are not only accelerating the pace of drug discovery but are also providing deeper insights into the molecular mechanisms of action of adamantane-based drugs. As computational power and algorithm accuracy continue to improve, the role of in silico methods in the design of novel adamantane carbamates is expected to expand significantly.

Table 1: Computational Techniques in Adamantane Carbamate Drug Design

| Computational Technique | Application in Drug Design | Key Insights Provided |

| Molecular Docking | Predicts binding affinity and orientation of ligands in a protein's active site. | Identification of key interactions, prediction of binding scores, and guidance for structural modifications. |

| QSAR | Correlates chemical structure with biological activity to predict the potency of new compounds. | Elucidation of structure-activity relationships and prioritization of synthetic targets. |

| MD Simulations | Simulates the dynamic behavior of a ligand-protein complex over time. | Assessment of complex stability, understanding of conformational changes upon binding, and analysis of interaction energies. |

| Conformational Analysis | Explores the energetically favorable three-dimensional arrangements of a molecule. | Understanding of the preferred shape of the molecule, which is crucial for receptor fitting. |

Green Chemistry Approaches in Adamantane Synthesis and Derivatization

The principles of green chemistry are increasingly being applied to the synthesis and modification of adamantane and its derivatives to reduce the environmental impact of chemical processes. These approaches focus on the use of less hazardous chemicals, solvent-free reaction conditions, and the development of more efficient and selective catalytic methods.

One promising green approach is the use of multicomponent reactions, which allow for the synthesis of complex molecules in a single step from three or more reactants. The Biginelli reaction, a one-pot synthesis of dihydropyrimidines, has been adapted for the creation of bioactive adamantane-containing compounds. By using a catalytic amount of trifluoroacetic acid under solvent-free conditions, this method offers high yields and shorter reaction times compared to traditional methods.

Mechanochemistry, which involves conducting reactions in the solid state with mechanical force, is another environmentally friendly technique. This method has been used for the amidation of copolymers with 1-adamantane methyl amine, simplifying the work-up process and enabling reactions to proceed at high concentrations, leading to rapid and complete conversions.

The direct functionalization of adamantane's C–H bonds is a significant challenge due to their high bond dissociation energies. Traditional methods often require harsh reagents and lack selectivity. Recent advancements in photoredox and hydrogen atom transfer (HAT) catalysis are providing more sustainable alternatives. These methods allow for the selective functionalization of the strong tertiary C–H bonds of adamantane under mild conditions, with a high tolerance for various functional groups.

Furthermore, efforts are being made to develop more sustainable methods for the synthesis of key intermediates. For example, a novel, single-step method for the synthesis of 1-(1-isocyanoethyl)adamantane has been developed that avoids the use of highly toxic reagents and provides a significantly higher yield than previous methods.

Biocatalysis is also emerging as a powerful tool for the green synthesis of adamantane derivatives. Enzymes can catalyze reactions with high selectivity and efficiency in aqueous media, reducing the need for organic solvents. For instance, promiscuous esterases have been used for the synthesis of carbamates in water with high yields.

The adoption of these green chemistry principles is not only reducing the environmental footprint of adamantane chemistry but is also leading to the development of novel and more efficient synthetic routes to valuable adamantane-containing molecules.

Table 2: Green Chemistry Strategies for Adamantane Synthesis

| Green Chemistry Approach | Description | Example Application | Advantages |

| Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. | Biginelli reaction for the synthesis of adamantane-containing dihydropyrimidines. | High atom economy, reduced waste, shorter reaction times. |

| Mechanochemistry | Using mechanical energy to induce chemical reactions in the absence of solvents. | Amidation of polymers with 1-adamantane methyl amine. | Solvent-free, simplified work-up, high reaction rates. |

| Photoredox/HAT Catalysis | Utilizing light and a catalyst to selectively activate strong C–H bonds. | Direct C–H alkylation of adamantane. | Mild reaction conditions, high selectivity, broad functional group tolerance. |

| Use of Less Hazardous Reagents | Replacing toxic and hazardous chemicals with safer alternatives. | Single-step synthesis of 1-(1-isocyanoethyl)adamantane without highly toxic compounds. | Improved safety, reduced environmental impact. |

| Biocatalysis | Employing enzymes to catalyze chemical transformations. | Esterase-catalyzed synthesis of carbamates in water. | High selectivity, mild reaction conditions, use of aqueous media. |

Novel Adamantane Scaffolds for Next-Generation Materials

The rigid, cage-like structure of adamantane imparts exceptional thermal stability, mechanical strength, and chemical resistance to materials incorporating this unique scaffold. These properties make adamantane derivatives highly attractive for the development of next-generation materials for a wide range of applications, from advanced polymers to sophisticated nanotechnology.

In polymer science, the incorporation of adamantane into polymer backbones or as pendant groups can significantly enhance the material's properties. The bulky and rigid nature of the adamantyl group increases the glass transition temperature (Tg) of polymers, making them more suitable for high-temperature applications. Adamantane-containing polymers, such as polyaramids and polybenzoxazoles, exhibit improved stiffness and thermal stability. These materials are being explored for use in demanding environments, including aerospace components and high-performance coatings.

Adamantane's tetrahedral geometry also makes it an ideal building block for the construction of three-dimensional networks and star polymers. These complex architectures can lead to materials with unique physical and chemical properties. For example, adamantane-based dendrimers, which are highly branched macromolecules, are being investigated as drug delivery systems due to their biocompatibility and ability to encapsulate guest molecules.

The synthetic versatility of adamantane allows for the introduction of various functional groups at its bridgehead positions, enabling the creation of a diverse range of derivatives for specific material applications. This has led to the development of adamantane-based materials with tailored optical, electronic, and surface properties. For instance, adamantane-type clusters are being studied for their nonlinear optical (NLO) properties, which could have applications in photonics and optoelectronics.

Furthermore, adamantane's ability to form stable host-guest complexes is being exploited in the development of "smart" materials. For example, polymers with pendant adamantane groups can exhibit tunable properties, such as their lower critical solution temperature (LCST), through molecular recognition with cyclodextrins. This allows for the creation of materials that can respond to external stimuli, opening up possibilities for applications in areas like controlled drug release and sensors.

The ongoing research into new methods for the synthesis and functionalization of adamantane is continuously expanding the library of available building blocks for materials science. This, combined with a growing understanding of the structure-property relationships in adamantane-containing materials, is paving the way for the design and creation of next-generation materials with unprecedented performance characteristics.

Table 3: Applications of Adamantane Scaffolds in Materials Science

| Material Type | Role of Adamantane Scaffold | Enhanced Properties | Potential Applications |

| High-Performance Polymers | Incorporated as a monomer or pendant group. | Increased glass transition temperature, thermal stability, and mechanical strength. | Aerospace components, advanced coatings, high-performance plastics. |

| Dendrimers | Serves as a multifunctional core for dendritic growth. | Biocompatibility, defined nanostructure, and ability to encapsulate molecules. | Drug and gene delivery, nanomedicine. |

| Nonlinear Optical Materials | Forms the core of adamantane-type clusters. | Strong second-harmonic generation and white-light generation. | Photonics, optoelectronics, light conversion devices. |

| Stimuli-Responsive Polymers | Acts as a host in host-guest systems with cyclodextrins. | Tunable lower critical solution temperature and reversible phase transitions. | Controlled drug release, sensors, smart materials. |

| Nanotechnology | Used as a building block for self-assembly. | Rigid and well-defined structure for creating ordered nanostructures. | Molecular crystals, drug delivery matrices. |

Exploiting Adamantane Derivatives in Supramolecular Chemistry

Supramolecular chemistry, the study of systems involving non-covalent interactions, has greatly benefited from the unique properties of the adamantane scaffold. Its rigidity, well-defined size and shape, and lipophilic nature make it an excellent guest molecule in host-guest systems, which are the foundation of many supramolecular assemblies.

The interaction between adamantane and cyclodextrins is a classic example of host-guest chemistry. The adamantyl group fits perfectly into the hydrophobic cavity of β-cyclodextrin, forming a highly stable inclusion complex. This strong and specific interaction has been widely exploited to construct a variety of supramolecular structures, including hydrogels, biosensors, and drug delivery systems. For instance, adamantane-functionalized drugs can be encapsulated by cyclodextrins to improve their solubility and bioavailability.

Cucurbit[n]urils are another class of macrocyclic hosts that form exceptionally stable complexes with adamantane derivatives. The strong binding affinity between adamantane and cucurbit[n]urils has been utilized in the development of sophisticated drug delivery systems, where the cucurbit[n]uril acts as a carrier that can release the adamantane-containing drug in a controlled manner. This host-guest system has also been used for in vivo diagnostics and bioimaging.

Beyond simple host-guest systems, adamantane derivatives are being used to create more complex supramolecular assemblies. The tetrahedral geometry of 1,3,5,7-tetrasubstituted adamantane makes it an ideal scaffold for the construction of well-defined, three-dimensional structures. By attaching different functional groups to the bridgehead positions, researchers can create building blocks for the self-assembly of intricate architectures, such as molecular cages and polymers.

The self-assembly of adamantane-containing amphiphiles is another active area of research. These molecules, which possess both a hydrophobic adamantane group and a hydrophilic head group, can self-assemble in solution to form micelles, vesicles, and other nanostructures. These assemblies are being investigated for their potential as drug delivery vehicles and as templates for the synthesis of nanomaterials.

The continued exploration of the non-covalent interactions of adamantane derivatives is expected to lead to the development of new functional materials with applications in areas such as sensing, catalysis, and medicine. The precise control over molecular recognition and self-assembly offered by these systems provides a powerful platform for the creation of "smart" materials that can respond to their environment in a predictable and programmable way.

Table 4: Adamantane Derivatives in Supramolecular Systems

| Supramolecular System | Host Molecule | Key Features of Adamantane | Applications |

| Inclusion Complexes | Cyclodextrins | Ideal size and shape for the host cavity, high lipophilicity. | Drug delivery, hydrogels, biosensors, supramolecular polymers. |

| Inclusion Complexes | Cucurbit[n]urils | Strong binding affinity, forms highly stable complexes. | Drug delivery, controlled release, bioimaging, diagnostics. |

| Self-Assembled Structures | N/A | Rigid scaffold, tetrahedral geometry for 3D construction. | Molecular cages, supramolecular polymers, functional materials. |

| Amphiphilic Assemblies | N/A | Hydrophobic building block. | Micelles, vesicles, nanostructured materials, drug delivery. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.